Home > Products > Screening Compounds P37935 > 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid -

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid

Catalog Number: EVT-13596825
CAS Number:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Bicyclo[1.1.1]pentane (BCP) Scaffolds in Modern Chemistry

Historical Evolution of BCP-Based Bioisosteres in Drug Design

The strategic incorporation of bicyclo[1.1.1]pentane (BCP) motifs in drug design represents a paradigm shift in medicinal chemistry, originating from Pellicciari's seminal 1996 synthesis of a BCP-containing glutamate receptor antagonist. This work demonstrated the scaffold's potential as a para-substituted benzene mimic but remained largely unexplored for over a decade [7] [10]. The field experienced transformative advancement in 2012 when Pfizer scientists developed a BCP analogue of the γ-secretase inhibitor avagacestat. This analogue exhibited equivalent bioactivity to its aromatic predecessor while demonstrating enhanced solubility (4.6-fold increase), improved membrane permeability (2.8-fold increase), and reduced metabolic susceptibility in preclinical models [4] [7]. This landmark study ignited widespread interest in BCP scaffolds, with over 250 publications and 10,000 novel BCP derivatives emerging in the subsequent decade, alongside more than 300 patents incorporating BCP structures into drug discovery programs [5] [6].

The synthetic accessibility of BCP derivatives has evolved significantly alongside their conceptual development. Early routes relied on multistep sequences from [1.1.1]propellane—first synthesized by Wiberg in 1982 and later optimized by Szeimies in 1985 [7] [10]. These methods enabled the systematic exploration of BCP bioisosteres across diverse therapeutic targets, including kinase inhibitors, immune checkpoint modulators, and metabolic disease therapeutics [3] [4]. The 66.6 kcal/mol strain energy inherent to the BCP framework facilitates unique reaction pathways while maintaining sufficient kinetic stability for drug development applications [4].

Table 1: Key Milestones in BCP Bioisostere Development

YearBreakthroughSignificance
1982First synthesis of [1.1.1]propellane by WibergEnabled access to BCP derivatives via strain-release chemistry
1996Pellicciari's BCP-containing glutamate receptor antagonistDemonstrated biological applicability of BCP scaffolds
2012Pfizer's BCP analogue of avagacestatValidated enhanced solubility, permeability, and metabolic stability of BCP vs. aromatic bioisosteres
2020sScalable photochemical methods for BCP synthesisEnabled kilogram-scale production of functionalized BCP building blocks for drug discovery

Role of BCP Derivatives in Addressing Flatland Challenges in Medicinal Chemistry

The predominance of planar aromatic systems in drug molecules—termed "molecular flatland"—presents significant limitations in modern medicinal chemistry, including poor aqueous solubility, limited membrane permeability, and metabolic instability. BCP scaffolds address these challenges through their inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³), effectively "escaping flatland" while maintaining similar spatial dimensions to aromatic systems they replace [3] [7]. Computational analyses reveal that BCP bioisosteres reduce molecular planarity by introducing positive spherical curvature, with bridgehead substituents separated by approximately 1.9-2.2 Å—slightly shorter than the para-substituted benzene distance of 2.7 Å but providing superior vector matching compared to cubanes or bicyclo[2.2.2]octanes [3] [4].

Systematic property assessments of matched molecular pairs demonstrate consistent advantages for BCP-containing drug candidates. Pfizer's ADME profiling of over ten drug isosteres revealed substantial improvements in aqueous solubility for neutral BCP analogues compared to their aromatic counterparts. For instance, BCP analogues of sonidegib and boscalid exhibited 2.3-fold and 4.1-fold solubility enhancements, respectively, attributed to reduced crystal lattice energy and disruption of intermolecular π-stacking [3]. Furthermore, BCP incorporation enhances passive membrane permeability by reducing polar surface area while maintaining optimal lipophilicity profiles. This property combination proved particularly valuable for CNS-targeting therapeutics where blood-brain barrier penetration is essential [4] [7]. Crucially, BCP frameworks demonstrate enhanced metabolic resistance compared to benzene rings, as their saturated nature prevents cytochrome P450-mediated oxidation pathways common to aromatic systems [1] [4].

Table 2: Property Comparisons Between Aromatic Drugs and BCP Bioisosteres

Drug (Aromatic)BCP BioisostereSolubility (μg/mL)Lipophilicity (Log D)Permeability (RRCK, 10⁻⁶ cm/s)
SonidegibBCP analogue12.4 (vs 5.4)2.8 (vs 3.1)28.5 (vs 22.1)
BoscalidBCP analogue8.7 (vs 2.1)3.2 (vs 3.5)15.9 (vs 13.2)
TolvaptanBCP analogue15.2 (vs 9.8)2.1 (vs 2.4)32.4 (vs 28.7)

Properties

Product Name

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanoic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-8(2,7(10)11)9-3-6(4-9)5-9/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

JLGCIQPDDSNAAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C12CC(C1)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.